molecular formula C4HF9O3S B12567462 1,1,2,2-Tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethane-1-sulfonyl fluoride CAS No. 446312-61-4

1,1,2,2-Tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethane-1-sulfonyl fluoride

Katalognummer: B12567462
CAS-Nummer: 446312-61-4
Molekulargewicht: 300.10 g/mol
InChI-Schlüssel: POZNIVAWKKIAHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1,2,2-Tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethane-1-sulfonyl fluoride is a fluorinated organic compound It is characterized by its high fluorine content, which imparts unique chemical and physical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,2-tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethane-1-sulfonyl fluoride typically involves the reaction of tetrafluoroethylene with suitable sulfonyl fluoride precursors under controlled conditions. The reaction is often catalyzed by Lewis acids such as boron trifluoride (BF3) to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve high-pressure reactors and precise temperature control to ensure optimal yield and purity. The process generally includes steps such as distillation and purification to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1,1,2,2-Tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethane-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong nucleophiles such as amines and alcohols. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and may require elevated temperatures to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .

Wissenschaftliche Forschungsanwendungen

1,1,2,2-Tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethane-1-sulfonyl fluoride has several applications in scientific research:

Wirkmechanismus

The mechanism by which 1,1,2,2-tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethane-1-sulfonyl fluoride exerts its effects involves interactions with molecular targets such as enzymes and proteins. The fluorine atoms in the compound enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. This interaction is often mediated through hydrogen bonding and van der Waals forces .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,1,2,2-Tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethane-1-sulfonyl fluoride stands out due to its high fluorine content and the presence of both ether and sulfonyl fluoride functional groups. This combination imparts unique reactivity and stability, making it valuable in specialized chemical syntheses and industrial applications .

Eigenschaften

CAS-Nummer

446312-61-4

Molekularformel

C4HF9O3S

Molekulargewicht

300.10 g/mol

IUPAC-Name

1,1,2,2-tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethanesulfonyl fluoride

InChI

InChI=1S/C4HF9O3S/c5-1(2(6,7)8)16-3(9,10)4(11,12)17(13,14)15/h1H

InChI-Schlüssel

POZNIVAWKKIAHQ-UHFFFAOYSA-N

Kanonische SMILES

C(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)F)(F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.